1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole
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Overview
Description
1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole typically involves multi-step organic reactions. The starting materials and reagents may include benzyl halides, isocyanates, and chlorophenylthiol derivatives. The reaction conditions often require controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as acids or bases.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form sulfoxides or sulfones.
Reduction: Reaction with reducing agents to form thiols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions at the benzyl or chlorophenylthio groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole may have applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive imidazole derivatives.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole would depend on its specific biological target. Generally, imidazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-2-carbamoyloxymethyl-4-isopropyl-1H-imidazole: Lacks the chlorophenylthio group.
1-Benzyl-2-carbamoyloxymethyl-5-(3-methylphenylthio)-4-isopropyl-1H-imidazole: Has a methyl group instead of a chlorine atom on the phenyl ring.
Uniqueness
1-Benzyl-2-carbamoyloxymethyl-5-(3-chlorophenylthio)-4-isopropyl-1H-imidazole is unique due to the presence of the chlorophenylthio group, which may impart distinct chemical and biological properties compared to its analogs.
For precise and detailed information, consulting scientific literature, patents, and specialized chemical databases is recommended
Properties
CAS No. |
178979-36-7 |
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Molecular Formula |
C21H22ClN3O2S |
Molecular Weight |
415.9 g/mol |
IUPAC Name |
[1-benzyl-5-(3-chlorophenyl)sulfanyl-4-propan-2-ylimidazol-2-yl]methyl carbamate |
InChI |
InChI=1S/C21H22ClN3O2S/c1-14(2)19-20(28-17-10-6-9-16(22)11-17)25(12-15-7-4-3-5-8-15)18(24-19)13-27-21(23)26/h3-11,14H,12-13H2,1-2H3,(H2,23,26) |
InChI Key |
AXNZKIMAKCZTHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N(C(=N1)COC(=O)N)CC2=CC=CC=C2)SC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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